1-Aminoisoquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

isoquinolin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSILBMSORKFRTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165283 |

Source

|

| Record name | 1-Aminoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532-84-9 |

Source

|

| Record name | 1-Isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1532-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinolin-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUG12T52WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminoisoquinoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Overview

1-Aminoisoquinoline is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its unique structure, consisting of an isoquinoline (B145761) core with an amino group at the C1 position, imparts it with versatile chemical properties and significant biological relevance. This compound and its derivatives are integral to the development of novel pharmaceuticals, particularly those targeting neurological disorders and cancer.[1] Furthermore, its applications extend to the creation of fluorescent probes for biological imaging and as intermediates in the synthesis of advanced materials.[1] This guide provides a comprehensive overview of the core chemical properties, structural information, and relevant experimental considerations for this compound.

Chemical Structure and Identification

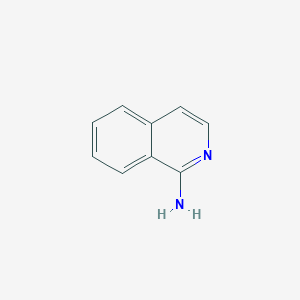

The foundational structure of this compound features a benzene (B151609) ring fused to a pyridine (B92270) ring, with an amine substituent at the first position of the isoquinoline ring system. This arrangement makes it a basic compound capable of participating in a variety of chemical reactions.[2]

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | isoquinolin-1-amine | [2][3] |

| CAS Number | 1532-84-9 | [1][4] |

| Molecular Formula | C₉H₈N₂ | [1][4][5] |

| Molecular Weight | 144.17 g/mol | [4][5] |

| InChI | 1S/C9H8N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,11) | [6] |

| InChIKey | OSILBMSORKFRTB-UHFFFAOYSA-N | [6] |

| SMILES | Nc1nccc2ccccc12 | [7] |

| EC Number | 216-243-2 | |

| MDL Number | MFCD00024137 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in various experimental settings. It typically presents as a yellow to brown crystalline powder.[5][6]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Melting Point | 78-86 °C | [1] |

| 122-124 °C (lit.) | [5][6] | |

| Boiling Point | 166 °C / 8 mmHg (lit.) | [5][6][8] |

| Density | 1.1148 (estimate) | [5][9] |

| pKa | 7.62 (20 °C, μ=0.01) | [5][6][8] |

| Appearance | Yellow to brown powder or crystal | [5] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [5][6][8] |

Note: Discrepancies in melting point values exist in the literature, which may be attributed to different purity levels or measurement techniques.

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra are available for this compound.[10][11] Spectra have been recorded in solvents such as DMSO-d6 and Chloroform-d.[10][11]

-

Mass Spectrometry (MS) : Mass spectral data, including from GC-MS analysis, confirms the molecular weight of the compound.[10]

-

Infrared (IR) Spectroscopy : IR spectra are available and provide information about the functional groups present in the molecule.[12][13]

-

UV-Vis Spectroscopy : The maximum absorption wavelength (λmax) in H₂O has been reported as 335 nm.[5][6][8]

Reactivity and Synthesis

This compound's reactivity is characterized by the basicity of its amino group, allowing it to engage in various reactions like nucleophilic substitutions.[2] This property is central to its utility as a synthetic intermediate.

Several synthetic routes to produce 1-aminoisoquinolines have been developed. These include methods such as Rh(III)-catalyzed oxidative coupling of benzamidines with alkynes and silver triflate-catalyzed reactions of 2-alkynylbenzaldoximes with amines.[7] A three-component cascade reaction has also been reported for synthesizing functionalized 1-aminoisoquinolines.[14]

Caption: Role of this compound as a key synthetic intermediate.

Applications in Research and Drug Development

This compound is a highly valued scaffold in drug discovery and materials science.

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of pharmaceuticals.[1] Its derivatives have been investigated as potent and selective inhibitors of the mutant B-Raf pathway, relevant in cancer therapy.[7] It has also been used to design orally active thrombin inhibitors.[7]

-

Fluorescent Probes : The isoquinoline core is a fluorophore, and researchers utilize this compound to create fluorescent probes for biological imaging, which aid in visualizing cellular processes.[1]

-

Organic Synthesis : It is a versatile building block for constructing more complex molecules and isoquinoline derivatives known for diverse biological activities.[1]

-

Materials Science : The compound is employed in developing advanced materials, including polymers and coatings with improved thermal and mechanical properties.[1]

Experimental Protocols

Detailed experimental protocols for specific syntheses or assays should be referenced from primary literature. However, the general methodologies for determining the key properties discussed in this guide are outlined below.

Caption: General workflow for experimental characterization.

7.1 Melting Point Determination (Capillary Method)

-

A small, dry sample of crystalline this compound is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The temperature is increased slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

7.2 pKa Determination (Potentiometric Titration)

-

A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

-

A standardized acidic solution (e.g., HCl) is added in small, known increments.

-

The pH of the solution is measured with a calibrated pH meter after each addition.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

7.3 NMR Sample Preparation and Analysis

-

Approximately 5-10 mg of the this compound sample is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.[10]

-

The sample is vortexed until fully dissolved.

-

The NMR tube is placed in the spectrometer.

-

1H, 13C, and other relevant NMR experiments are performed.

-

The resulting spectra are processed (Fourier transform, phase correction, baseline correction) and analyzed to confirm the chemical structure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1532-84-9: 1-Isoquinolinamine | CymitQuimica [cymitquimica.com]

- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 1532-84-9 [chemicalbook.com]

- 7. 1-氨基异喹啉 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1532-84-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound CAS#: 1532-84-9 [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Isoquinoline [webbook.nist.gov]

- 14. Synthesis of functionalized 1-aminoisoquinolines through cascade three-component reaction of ortho-alkynylbenzaldoximes, 2H-azirines, and electrophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 1-Aminoisoquinolines from 2-Alkynylbenzamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-aminoisoquinoline scaffold is a privileged structural motif found in numerous biologically active compounds and natural products, exhibiting a wide range of therapeutic properties, including antitumor, antimalarial, and enzyme inhibitory activities. The development of efficient and versatile synthetic routes to this important heterocyclic core is of significant interest to the medicinal and organic chemistry communities. This technical guide provides a comprehensive overview of a robust and facile method for the synthesis of this compound derivatives through a gold(III)-mediated domino reaction of readily available 2-alkynylbenzamides and ammonium (B1175870) acetate (B1210297). This methodology, characterized by its mild reaction conditions and broad functional group tolerance, offers a practical and efficient approach for the construction of diverse this compound libraries for drug discovery and development.

Core Synthesis Strategy: Gold(III)-Catalyzed Domino Reaction

The primary transformation described herein is a gold(III)-catalyzed intramolecular cyclization of 2-alkynylbenzamides, followed by the incorporation of a nitrogen atom from ammonium acetate to afford the this compound product. This domino reaction proceeds efficiently under mild conditions, making it an attractive method for the synthesis of these valuable compounds.

Reaction Optimization and Catalyst Systems

Optimization studies have revealed that a combination of a gold(III) salt, such as sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O), and a silver salt co-catalyst, typically silver hexafluoroantimonate (AgSbF₆), in acetonitrile (B52724) at 85 °C provides the highest yields.[1][2] The silver salt acts as a halide scavenger, generating a more catalytically active cationic gold species.

In a significant advancement towards greener and more sustainable chemistry, a heterogeneous catalyst system has also been developed. This system utilizes a magnetic nanoparticle-immobilized bipyridine-gold(III) complex (Fe₃O₄@SiO₂-bipy-AuCl₃) in conjunction with AgSbF₆.[3] This heterogeneous catalyst offers the distinct advantage of being easily recoverable from the reaction mixture using an external magnetic field and can be recycled multiple times without a significant loss of catalytic activity, making the process more economical and environmentally friendly.[3]

Data Presentation: Substrate Scope and Yields

The gold(III)-catalyzed synthesis of 1-aminoisoquinolines from 2-alkynylbenzamides demonstrates a broad substrate scope, tolerating a variety of substituents on both the benzamide (B126) and the alkyne moieties. The following tables summarize the quantitative data for the synthesis of a range of this compound derivatives using both homogeneous and heterogeneous gold(III) catalyst systems.

Table 1: Homogeneous Gold(III)-Catalyzed Synthesis of 1-Aminoisoquinolines

| Entry | R¹ | R² | Yield (%) |

| 1 | H | Phenyl | 92 |

| 2 | H | 4-Methylphenyl | 95 |

| 3 | H | 4-Methoxyphenyl | 96 |

| 4 | H | 4-Chlorophenyl | 85 |

| 5 | H | 4-Bromophenyl | 82 |

| 6 | H | 4-Fluorophenyl | 88 |

| 7 | H | 2-Thienyl | 78 |

| 8 | 4-Methoxy | Phenyl | 89 |

| 9 | 4-Methyl | Phenyl | 85 |

| 10 | 4-Chloro | Phenyl | 75 |

| 11 | 4-Nitro | Phenyl | 65 |

| 12 | H | Cyclohexyl | 72 |

Reaction conditions: 2-alkynylbenzamide (1.0 equiv), NH₄OAc (3.0 equiv), NaAuCl₄·2H₂O (5 mol %), AgSbF₆ (5 mol %), CH₃CN, 85 °C.

Table 2: Heterogeneous Gold(III)-Catalyzed Synthesis of 1-Aminoisoquinolines

| Entry | R¹ | R² | Yield (%) |

| 1 | H | Phenyl | 89 |

| 2 | H | 4-Methylphenyl | 91 |

| 3 | H | 4-Methoxyphenyl | 93 |

| 4 | H | 4-Chlorophenyl | 82 |

| 5 | H | 4-Bromophenyl | 80 |

| 6 | 4-Methoxy | Phenyl | 86 |

| 7 | 4-Methyl | Phenyl | 83 |

| 8 | 4-Chloro | Phenyl | 72 |

Reaction conditions: 2-alkynylbenzamide (1.0 equiv), NH₄OAc (3.0 equiv), Fe₃O₄@SiO₂-bipy-AuCl₃ (6 mol %), AgSbF₆ (6 mol %), CH₃CN, 85 °C.[3]

Experimental Protocols

General Procedure for the Synthesis of 2-Alkynylbenzamide Starting Materials (via Sonogashira Coupling)

The 2-alkynylbenzamide starting materials are readily prepared via a Sonogashira cross-coupling reaction between a 2-halobenzamide (typically 2-iodobenzamide) and a terminal alkyne.[2][4]

Materials:

-

2-Iodobenzamide

-

Terminal alkyne (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol %)

-

Copper(I) iodide (CuI) (4-10 mol %)

-

Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-iodobenzamide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add the anhydrous and degassed solvent, followed by the amine base.

-

Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite® to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-alkynylbenzamide.

General Procedure for the Homogeneous Gold(III)-Catalyzed Synthesis of 1-Aminoisoquinolines

Materials:

-

2-Alkynylbenzamide

-

Ammonium acetate (NH₄OAc) (3.0 equiv)

-

Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O) (5 mol %)

-

Silver hexafluoroantimonate (AgSbF₆) (5 mol %)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a sealed tube, add the 2-alkynylbenzamide, ammonium acetate, sodium tetrachloroaurate(III) dihydrate, and silver hexafluoroantimonate.

-

Add acetonitrile as the solvent.

-

Seal the tube and heat the reaction mixture to 85 °C.

-

Stir the reaction for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

General Procedure for the Heterogeneous Gold(III)-Catalyzed Synthesis of 1-Aminoisoquinolines

Materials:

-

2-Alkynylbenzamide

-

Ammonium acetate (NH₄OAc) (3.0 equiv)

-

Fe₃O₄@SiO₂-bipy-AuCl₃ catalyst (6 mol %)[3]

-

Silver hexafluoroantimonate (AgSbF₆) (6 mol %)

-

Acetonitrile (CH₃CN)

Procedure:

-

To a sealed tube, add the 2-alkynylbenzamide, ammonium acetate, Fe₃O₄@SiO₂-bipy-AuCl₃ catalyst, and silver hexafluoroantimonate.

-

Add acetonitrile as the solvent.

-

Seal the tube and heat the reaction mixture to 85 °C under an Argon atmosphere.

-

Stir the reaction for 24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Place a magnet on the outside of the reaction tube to immobilize the catalyst.

-

Decant the supernatant solution and wash the catalyst with ethyl acetate.

-

Combine the organic phases and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound. The catalyst can be washed with acetonitrile, dried, and reused for subsequent reactions.

Mandatory Visualizations

Proposed Reaction Mechanism

The proposed mechanism for the gold(III)-catalyzed domino reaction involves several key steps: π-activation of the alkyne by the gold catalyst, intramolecular nucleophilic attack of the amide oxygen, addition of ammonia (B1221849) (from ammonium acetate), and subsequent cyclization and aromatization to form the this compound product.

Caption: Proposed catalytic cycle for the gold(III)-mediated synthesis of 1-aminoisoquinolines.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-aminoisoquinolines using the described methodology.

References

- 1. Synthesis of 1-aminoisoquinolines by gold(III)-mediated domino reactions from 2-alkynylbenzamides and ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

Gold(III)-Mediated Synthesis of 1-Aminoisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the gold(III)-mediated synthesis of 1-aminoisoquinoline derivatives, a class of compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor and antimalarial properties. The core of this methodology is a domino reaction involving readily available 2-alkynylbenzamides and an ammonia (B1221849) source, facilitated by a gold(III) catalyst.

Introduction

The this compound scaffold is a privileged structure in drug discovery. Traditional synthetic routes to these compounds often require harsh conditions or multi-step procedures. Gold catalysis has emerged as a powerful tool in modern organic synthesis, renowned for its ability to activate alkynes under mild conditions, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.[1] This guide focuses on a facile and robust gold(III)-mediated domino reaction that provides access to a diverse library of this compound derivatives.[1][2]

Reaction Mechanism

The reaction proceeds via a proposed domino sequence initiated by the gold(III) catalyst. The catalytic cycle involves the activation of the alkyne, intramolecular cyclization, and subsequent incorporation of the nitrogen source.

The proposed mechanism for the gold(III)-mediated domino reaction is as follows[1]:

-

Alkyne Activation: The cationic gold(III) species activates the alkyne moiety of the 2-alkynylbenzamide substrate (A) .

-

Intramolecular Cyclization: The amide oxygen acts as an internal nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization to form an oxonium intermediate (B) .

-

Nucleophilic Attack by Ammonia: Ammonia, generated from ammonium (B1175870) acetate (B1210297), attacks the intermediate (B) , leading to the opening of the oxazine (B8389632) ring and formation of intermediate (C) .

-

Dehydration and Tautomerization: Subsequent dehydration and tautomerization steps lead to the formation of the aromatic this compound product (D) and regeneration of the active gold catalyst.

Quantitative Data

Optimization of Reaction Conditions

The choice of catalyst, solvent, and temperature is crucial for achieving high yields. Optimization studies have shown that a combination of a gold(III) salt and a silver co-catalyst in a polar aprotic solvent provides the best results.[1]

| Entry | Gold Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| 1 | NaAuCl₄·2H₂O (5) | - | MeCN | 85 | 45 |

| 2 | AuCl₃ (5) | - | MeCN | 85 | 52 |

| 3 | NaAuCl₄·2H₂O (5) | AgSbF₆ (5) | Toluene | 85 | 65 |

| 4 | NaAuCl₄·2H₂O (5) | AgSbF₆ (5) | Dioxane | 85 | 78 |

| 5 | NaAuCl₄·2H₂O (5) | AgSbF₆ (5) | MeCN | 65 | 62 |

| 6 | NaAuCl₄·2H₂O (5) | AgSbF₆ (5) | MeCN | 85 | 92 |

Data sourced from Long et al., J. Org. Chem., 2013, 78, 2579-2588.[1]

Substrate Scope

The methodology exhibits broad substrate scope, tolerating a variety of functional groups on both the benzamide (B126) ring and the alkyne substituent. Electron-donating groups on the aromatic ring generally lead to higher yields, while electron-withdrawing groups result in moderate yields.[1] A study using a heterogeneous, recyclable gold catalyst also demonstrated good to high yields across a range of substrates.[3]

| Entry | R¹ (Benzamide Ring) | R² (Alkyne) | Yield (%) [Homogeneous] | Yield (%) [Heterogeneous] |

| 1 | H | Ph | 92 | 89 |

| 2 | 4-Me | Ph | 95 | 88 |

| 3 | 4-OMe | Ph | 96 | 85 |

| 4 | 4-F | Ph | 85 | 72 |

| 5 | 4-Cl | Ph | 82 | 70 |

| 6 | 4-NO₂ | Ph | 55 | - |

| 7 | 5-Me | Ph | 94 | - |

| 8 | H | 4-Me-C₆H₄ | 94 | 86 |

| 9 | H | 4-OMe-C₆H₄ | 95 | 82 |

| 10 | H | 4-Cl-C₆H₄ | 85 | 75 |

| 11 | H | Cyclohexyl | 78 | - |

| 12 | H | n-Butyl | 75 | - |

Homogeneous catalyst data from Long et al.[1] Heterogeneous catalyst data from Yang et al., 2021.[3]

Experimental Protocols

General Procedure for Homogeneous Catalysis

This protocol is a representative example based on the work by Long et al.[1]

Detailed Steps:

-

Preparation: To a flame-dried sealed tube, add the 2-alkynylbenzamide substrate (1.0 equiv, 0.2 mmol), ammonium acetate (3.0 equiv, 0.6 mmol), NaAuCl₄·2H₂O (0.05 equiv, 0.01 mmol), and AgSbF₆ (0.05 equiv, 0.01 mmol).

-

Reaction Setup: The tube is evacuated and backfilled with argon. Anhydrous acetonitrile (B52724) (2.0 mL) is added via syringe.

-

Heating: The sealed tube is placed in a preheated oil bath at 85 °C and stirred for 12-24 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

-

Workup: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The resulting residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound derivative.

Heterogeneous Catalyst Protocol

A notable advancement involves the use of a magnetic nanoparticle-supported bipy-gold(III) complex, which allows for easy recovery and recycling of the catalyst.[3] The reaction is performed under similar conditions, but after completion, the catalyst is separated using an external magnet, washed, and can be reused for multiple cycles with minimal loss of activity.[3]

Conclusion

The gold(III)-mediated synthesis of 1-aminoisoquinolines from 2-alkynylbenzamides is a highly efficient and versatile method. It operates under mild conditions, tolerates a wide array of functional groups, and provides moderate to excellent yields.[1] The development of heterogeneous versions of the catalyst further enhances the practicality of this methodology by allowing for catalyst recycling, aligning with the principles of green chemistry.[3] This synthetic strategy represents a significant tool for medicinal chemists and drug development professionals, facilitating the rapid generation of diverse libraries of this compound derivatives for biological screening and lead optimization.

References

Rhodium-Catalyzed Synthesis of N-Substituted 1-Aminoisoquinolines: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the rhodium-catalyzed synthesis of N-substituted 1-aminoisoquinolines, a class of compounds with significant interest in medicinal chemistry and drug development. The document details key synthetic strategies, presents quantitative data for comparative analysis, outlines experimental protocols, and visualizes reaction mechanisms and workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts and Strategies

The synthesis of 1-aminoisoquinolines often leverages rhodium(III)-catalyzed C-H activation and annulation reactions. These methods offer an efficient and atom-economical approach to constructing the isoquinoline (B145761) core with concomitant introduction of the amino functionality at the C1 position. Key strategies involve the use of directing groups to control the regioselectivity of the C-H activation step.

One prominent strategy involves the reaction of aryl precursors with alkynes in the presence of a rhodium catalyst. The directing group on the aryl substrate, often an amidine or oxime, guides the rhodium catalyst to activate a specific C-H bond, initiating the annulation cascade. The choice of catalyst, oxidant, and reaction conditions is crucial for achieving high yields and selectivity.

Recent advancements have focused on one-pot syntheses that generate the directing group in situ, further streamlining the process. For instance, the reaction of aryl nitriles with amines can form an imine intermediate that directs the subsequent rhodium-catalyzed C-H activation and annulation with an alkyne to yield 1-aminoisoquinolines.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the rhodium-catalyzed synthesis of 1-aminoisoquinolines and related isoquinoline structures.

Table 1: Rh(III)-Catalyzed Annulation for 1-Aminoisoquinoline Synthesis [3]

| Entry | Aryl Amidine Substrate | Alkyne Partner | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Phenylbenzamidine | Diphenylacetylene | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 80 | 12 | 85 |

| 2 | N-(p-Tolyl)benzamidine | Diphenylacetylene | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 80 | 12 | 88 |

| 3 | N-Phenyl(4-methoxy)benzamidine | Diphenylacetylene | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 80 | 12 | 92 |

| 4 | N-Phenylbenzamidine | 1-Phenyl-1-propyne | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 80 | 12 | 76 (major regioisomer) |

Table 2: One-Pot Synthesis of 1-Alkylaminoisoquinolines via Imine-Assisted C-H Activation [1][2]

| Entry | Aryl Nitrile | Amine | Alkyne | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzonitrile | n-Butylamine | Diphenylacetylene | --INVALID-LINK--₂ (5) | Zn(OTf)₂ (10) | DCE | 100 | 24 | 78 |

| 2 | 4-Methoxybenzonitrile | n-Butylamine | Diphenylacetylene | --INVALID-LINK--₂ (5) | Zn(OTf)₂ (10) | DCE | 100 | 24 | 85 |

| 3 | Benzonitrile | Cyclohexylamine | Diphenylacetylene | --INVALID-LINK--₂ (5) | Zn(OTf)₂ (10) | DCE | 100 | 24 | 72 |

| 4 | Benzonitrile | n-Butylamine | 1-Phenyl-1-propyne | --INVALID-LINK--₂ (5) | Zn(OTf)₂ (10) | DCE | 100 | 24 | 65 (major regioisomer) |

Experimental Protocols

General Procedure for Rh(III)-Catalyzed Annulation of N-Aryl Benzamidines with Alkynes[3]

To a screw-capped vial charged with the N-aryl benzamidine (B55565) (0.2 mmol), the internal alkyne (0.24 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%) is added 1,2-dichloroethane (B1671644) (DCE, 1.0 mL). The vial is sealed, and the mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica (B1680970) gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound derivative.

General Procedure for the One-Pot Synthesis of 1-Alkylaminoisoquinolines[1][2]

In a sealed tube, the aryl nitrile (0.5 mmol), the amine (0.6 mmol), and Zn(OTf)₂ (0.05 mmol, 10 mol%) are dissolved in 1,2-dichloroethane (DCE, 2.0 mL). The mixture is stirred at 60 °C for 4 hours. Then, the internal alkyne (0.5 mmol) and --INVALID-LINK--₂ (0.025 mmol, 5 mol%) are added. The tube is sealed again and the reaction mixture is heated to 100 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by preparative thin-layer chromatography on silica gel to yield the corresponding N-substituted this compound.

Visualizations

Reaction Mechanism: Amidine-Directed C-H Activation and Annulation

Caption: Proposed catalytic cycle for the synthesis of 1-aminoisoquinolines.

Experimental Workflow: One-Pot Synthesis

Caption: Workflow for the one-pot synthesis of N-substituted 1-aminoisoquinolines.

This guide provides a foundational understanding of the rhodium-catalyzed synthesis of N-substituted 1-aminoisoquinolines. For more detailed information, including the full scope of substrates and optimization of reaction conditions, consulting the primary literature is recommended. The methodologies and data presented herein should serve as a valuable resource for the design and execution of synthetic routes toward this important class of molecules.

References

- 1. Synthesis of 1-Benzyl-, 1-Alkoxyl-, and 1-Aminoisoquinolines via Rhodium(III)-Catalyzed Aryl C-H Activation and Alkyne Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Aminoisoquinoline

CAS Number: 1532-84-9 Molecular Formula: C₉H₈N₂ Synonyms: Isoquinolin-1-amine, 1-Isoquinolylamine

This technical guide provides an in-depth overview of the core physicochemical properties of 1-Aminoisoquinoline, a pivotal heterocyclic amine. Its unique structure serves as a valuable scaffold in medicinal chemistry and a versatile building block in organic synthesis. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

General and Physicochemical Properties

This compound is typically a yellow to brown crystalline powder. Its fundamental properties are summarized in the tables below, providing a quantitative foundation for its use in experimental and computational research.

Table 1: General Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 1532-84-9 | [1][2] |

| Molecular Formula | C₉H₈N₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| Appearance | Yellow to brown powder or crystal | [1] |

| Purity | ≥ 98% (HPLC) / 99% | [1][2] |

| EC Number | 216-243-2 | [2] |

| MDL Number | MFCD00024137 | [1][2] |

| PubChem ID | 73742 | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 122-124 °C (lit.) | [2][3] |

| 78-86 °C | [1] | |

| 119 °C | [4] | |

| Boiling Point | 166 °C / 8 mmHg (lit.) | [3] |

| Density | 1.1148 g/cm³ (estimate) | [3] |

| pKa | 7.62 (20°C, μ=0.01) | [3][5] |

| Flash Point | 175.8 °C | |

| Vapor Pressure | 0.000253 mmHg at 25°C | |

| Refractive Index | 1.7080 (estimate) | [3] |

| Storage Conditions | 0-8°C, Keep in dark place, Inert atmosphere | [1][3] |

Note: Discrepancies in melting point values exist across different suppliers and literature, which may be attributed to varying purity levels or measurement conditions.

Spectroscopic Profile

Spectroscopic data is crucial for the structural elucidation and quality control of this compound.

Table 3: Key Spectroscopic Data

| Technique | Data | Reference |

| UV-Vis (λmax) | 335 nm (in H₂O) | [3] |

| ¹H NMR | Spectra available in DMSO-d₆ | [6] |

| ¹³C NMR | Spectra available | [7][8] |

| Mass Spectrometry | Spectra available (GC-MS) | [6] |

| FTIR | Spectra available | [6] |

The UV maximum at 335 nm in water is characteristic of the conjugated isoquinoline (B145761) system.[3] Full NMR and mass spectra are available in public databases and provide the definitive structural fingerprint of the molecule.[6]

Reactivity and Synthesis

This compound's reactivity is governed by the electron-donating amino group at the C1 position and the electron-withdrawing nature of the pyridine (B92270) ring nitrogen. This makes the C1 position susceptible to nucleophilic substitution.[9] It serves as a key intermediate in the synthesis of various pharmaceuticals, including inhibitors of the B-Raf pathway and compounds targeting neurological disorders.[1][2]

Several synthetic routes to 1-aminoisoquinolines have been developed, often involving transition-metal catalysis. These modern methods offer high efficiency and functional group tolerance.

Caption: Gold(III)-mediated synthesis of 1-aminoisoquinolines.[10][11]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined spectrophotometrically by measuring the absorbance of a solution at various pH values.

-

Preparation of Buffers: A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 6.5 to 8.5) are prepared.

-

Stock Solution: A concentrated stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Sample Preparation: A small, constant volume of the stock solution is added to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

Measurement: The UV-Vis spectrum of each buffered solution is recorded, and the absorbance at a specific wavelength (ideally where the protonated and deprotonated forms have different absorbances) is measured.

-

Calculation: The pKa is calculated using the Henderson-Hasselbalch equation by plotting absorbance versus pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.

Caption: Workflow for the physicochemical characterization of a compound.

Synthesis via Rhodium(III)-Catalyzed Oxidative Coupling

A modern approach to synthesizing N-substituted 1-aminoisoquinolines involves the coupling of benzamidines with alkynes, catalyzed by a rhodium complex.

-

Reactant Setup: In a sealed tube under a nitrogen atmosphere, the N-substituted benzamidine (B55565) (1.0 equiv), the alkyne (1.05 equiv), a Rh(III) catalyst like [RhCp*Cl₂]₂ (e.g., 4 mol %), and a silver salt cocatalyst like AgSbF₆ (e.g., 16 mol %) are combined.

-

Solvent and Oxidant: An appropriate solvent (e.g., THF) and an oxidant such as Cu(OAc)₂ (2.1 equiv) are added.

-

Reaction: The mixture is heated (e.g., to 120 °C) for a specified time (e.g., 13 hours).

-

Workup and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the desired this compound derivative.

Biological and Pharmacological Context

The this compound scaffold is a privileged structure in drug discovery, appearing in molecules with a wide range of biological activities.[12] Derivatives have been investigated for their potential as antitumor, antimalarial, and enzyme-inhibiting agents.[11][13] For example, specific derivatives have been identified as potent and selective inhibitors of the mutant B-Raf pathway, which is implicated in certain cancers.[2] Others have shown efficacy as inhibitors of phosphodiesterase V (PDE5) or have been studied in animal models for Parkinson's disease.[14]

Caption: this compound as a scaffold for enzyme inhibitors.[2][14]

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.

-

Handling: Use only in a well-ventilated area or outdoors. Wear protective gloves, eye protection, and face protection. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry, dark, and well-ventilated place at room temperature or refrigerated (0-8°C).[1][3]

-

First Aid: In case of skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. For eye contact, rinse cautiously with water for several minutes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-アミノイソキノリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1532-84-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. This compound CAS#: 1532-84-9 [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis of 1-aminoisoquinolines by gold(III)-mediated domino reactions from 2-alkynylbenzamides and ammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate [organic-chemistry.org]

- 12. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Half-Wave Potentials and Antiproliferative Activity of 1-Aryl-substituted Aminoisoquinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 1-Aminoisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-aminoisooquinoline, a key building block in medicinal chemistry. The information is presented to support researchers in the identification, characterization, and quality control of this compound.

Core Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-aminoisooquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of 1-aminoisooquinoline, providing insight into the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 1-aminoisooquinoline exhibits distinct signals corresponding to the aromatic protons and the amine group. The chemical shifts are influenced by the electronic environment of each proton.

| Proton | Chemical Shift (δ) in ppm | Solvent |

| Aromatic-H | 7.0 - 8.5 | DMSO-d₆ |

| Amine-H₂ | 6.5 - 7.5 | DMSO-d₆ |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ) in ppm | Solvent |

| Aromatic-C | 110 - 155 | CDCl₃ |

| C=N | ~155 | CDCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 1-aminoisooquinoline. The key vibrational frequencies are summarized below.

| Functional Group | Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3400 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C=C Stretch (Aromatic) | 1650 - 1450 |

| C-N Stretch | 1350 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1-aminoisooquinoline. The molecular formula is C₉H₈N₂ with a molecular weight of 144.17 g/mol .

| Parameter | Value |

| Molecular Ion (M⁺) | m/z 144 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 1-aminoisooquinoline. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of 1-aminoisooquinoline for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle agitation or sonication may be used.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences.

IR Spectroscopy (ATR Method)

Sample Preparation:

-

Place a small amount of solid 1-aminoisooquinoline directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final IR spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of 1-aminoisooquinoline in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

Data Acquisition:

-

Inject the sample solution into the gas chromatograph (GC).

-

The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer (MS).

-

The MS will ionize the sample and separate the ions based on their mass-to-charge ratio to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1-aminoisooquinoline.

Caption: General workflow for the spectroscopic analysis of this compound.

Navigating the Pharmaceutical Development Maze: A Technical Guide to the Solubility and Stability of 1-Aminoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminoisoquinoline is a key heterocyclic amine building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions, is paramount for successful drug development, from formulation to regulatory approval. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering detailed experimental protocols for their determination and presenting a framework for interpreting the resulting data. Due to the limited availability of specific experimental data in public literature, this guide focuses on the established methodologies and theoretical degradation pathways to empower researchers in their laboratory investigations.

Introduction

This compound, a derivative of the isoquinoline (B145761) scaffold, serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds.[1][2] Its structural motif is found in molecules targeting a variety of diseases. The physicochemical properties of this starting material directly impact the efficiency of synthetic routes, the design of purification strategies, and the formulation of the final active pharmaceutical ingredient (API). This guide will delve into two critical aspects: solubility and stability, providing the necessary theoretical background and practical experimental frameworks.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on detailed solubility and stability studies.

| Property | Value | Reference |

| CAS Number | 1532-84-9 | [3] |

| Molecular Formula | C₉H₈N₂ | [3] |

| Molecular Weight | 144.17 g/mol | [3] |

| Appearance | Light yellow to brown powder or crystal | [4] |

| Melting Point | 122-124 °C | [3][4] |

| pKa | 7.62 (20°C, μ=0.01) | [3][4] |

Solubility Profile of this compound

The solubility of an API is a critical determinant of its bioavailability and is a key consideration in formulation development. While specific quantitative solubility data for this compound in a range of solvents is not extensively reported in publicly available literature, this section outlines the established methodologies for its determination.

General Solubility Characteristics

This compound is generally described as a crystalline solid whose solubility can vary depending on the solvent used.[2] Based on the pKa of 7.62, it is expected to exhibit higher solubility in acidic aqueous solutions due to the protonation of the amino group. The parent compound, isoquinoline, is known to have low solubility in water but dissolves well in common organic solvents. A similar trend can be anticipated for this compound, with good solubility in polar organic solvents. For the related compound 8-Aminoisoquinoline, it is noted to be soluble in organic solvents like chloroform, ethanol, and ether, with low solubility in water.[5]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (purity ≥ 98%)

-

Selected solvents (e.g., Water, Methanol (B129727), Ethanol, Isopropanol, Acetonitrile (B52724), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF))

-

Shaking incubator or water bath

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated stability-indicating HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units.

Illustrative Solubility Data Table

The following table is a template for presenting the experimentally determined solubility data. The values provided are hypothetical and should be replaced with experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water (pH 7.0) | 25 | [To be determined] |

| 0.1 M HCl | 25 | [To be determined] |

| 0.1 M NaOH | 25 | [To be determined] |

| Methanol | 25 | [To be determined] |

| Ethanol | 25 | [To be determined] |

| Isopropanol | 25 | [To be determined] |

| Acetonitrile | 25 | [To be determined] |

| Dimethyl Sulfoxide (DMSO) | 25 | [To be determined] |

| Dimethylformamide (DMF) | 25 | [To be determined] |

Stability of this compound

Stability testing is a crucial component of drug development, providing insights into how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[7][8]

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, based on its chemical structure, several potential degradation mechanisms can be anticipated:

-

Hydrolysis: The amino group could potentially undergo hydrolysis, particularly under acidic or basic conditions, although this is generally less common for aromatic amines compared to amides.

-

Oxidation: The aromatic ring system and the amino group are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.

-

Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation.

The following diagram illustrates a hypothetical degradation pathway for this compound under hydrolytic conditions, leading to the formation of 1-hydroxyisoquinoline.

Caption: Hypothetical hydrolytic degradation of this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10]

The following diagram outlines a typical workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

Objective: To evaluate the stability of this compound in acidic and basic solutions.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

-

For acid hydrolysis, mix the stock solution with an equal volume of 0.1 M HCl.

-

For base hydrolysis, mix the stock solution with an equal volume of 0.1 M NaOH.

-

Maintain the solutions at a controlled temperature (e.g., room temperature or 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots immediately (base for the acidic sample, acid for the basic sample).

-

Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect any degradation products.

Objective: To assess the stability of this compound in the presence of an oxidizing agent.

Procedure:

-

Prepare a 1 mg/mL solution of this compound.

-

Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature, protected from light.

-

Monitor the reaction at various time intervals by HPLC analysis.

Objective: To determine the stability of this compound under elevated temperature conditions.

Procedure:

-

Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C).

-

Prepare a 1 mg/mL solution of this compound and store it at an elevated temperature.

-

Analyze samples of both the solid and the solution at regular intervals using HPLC.

Objective: To evaluate the stability of this compound upon exposure to light.

Procedure:

-

Expose solid this compound and a 1 mg/mL solution to a light source that meets the requirements of the ICH Q1B guideline.

-

Maintain a dark control sample to differentiate between light-induced and thermal degradation.

-

Analyze the samples after a specified duration of exposure.

Illustrative Stability Data Table

The following table is a template for summarizing the results of forced degradation studies. The data presented are hypothetical examples.

| Stress Condition | Time (hours) | This compound Remaining (%) | No. of Degradation Products | Major Degradation Product (RT) |

| 0.1 M HCl (60°C) | 24 | [e.g., 85.2] | [e.g., 2] | [e.g., 4.5 min] |

| 0.1 M NaOH (60°C) | 24 | [e.g., 92.1] | [e.g., 1] | [e.g., 5.2 min] |

| 3% H₂O₂ (RT) | 24 | [e.g., 78.5] | [e.g., 3] | [e.g., 6.1 min, 7.3 min] |

| Thermal (60°C, solid) | 72 | [e.g., 99.5] | [e.g., 0] | [e.g., N/A] |

| Photostability (ICH Q1B) | - | [e.g., 95.8] | [e.g., 1] | [e.g., 8.9 min] |

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the active ingredient in the presence of its degradation products, impurities, and excipients.[9][10]

Method Development Strategy

A reversed-phase HPLC method with UV detection is typically suitable for the analysis of aromatic compounds like this compound. The development process involves:

-

Column Selection: A C18 column is a common starting point.

-

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve the parent compound from all degradation products.

-

Wavelength Selection: The detection wavelength should be chosen at the λmax of this compound (approximately 335 nm in water) to ensure maximum sensitivity.[3][4]

-

Forced Degradation Sample Analysis: The developed method must be challenged with samples from forced degradation studies to ensure that all degradation products are well-separated from the main peak and from each other.

Illustrative HPLC Method Parameters

The following table provides an example of a starting point for a stability-indicating HPLC method for this compound.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Phosphate Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | [To be optimized, e.g., 10-90% B over 20 min] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 335 nm |

| Injection Volume | 10 µL |

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a critical prerequisite for its effective use in pharmaceutical research and development. While specific, publicly available experimental data is limited, this guide provides a robust framework of established methodologies for determining these essential properties. By following the detailed experimental protocols for solubility assessment and forced degradation studies, researchers can generate the necessary data to inform formulation design, establish appropriate storage conditions, and develop validated stability-indicating analytical methods. This systematic approach will ultimately facilitate a more efficient and successful drug development process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1532-84-9: 1-Isoquinolinamine | CymitQuimica [cymitquimica.com]

- 3. 1532-84-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 1-Aminoisoquinoline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1-aminoisoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibitory activities. Detailed experimental protocols, quantitative data summaries, and visual representations of key mechanisms and workflows are presented to facilitate further research and drug development endeavors in this promising area.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in DNA repair and cell cycle regulation, such as poly(ADP-ribose) polymerase (PARP) and various kinases.

PARP Inhibition

A significant number of this compound derivatives have been identified as potent inhibitors of PARP-1, an enzyme crucial for the repair of single-strand DNA breaks.[1] Inhibition of PARP-1 in cancer cells with existing DNA repair deficiencies, such as BRCA1/2 mutations, leads to a synthetic lethality, making these compounds highly selective for tumor cells.[2] The mechanism of action often involves not only the inhibition of PARP's catalytic activity but also the "trapping" of the PARP enzyme on DNA, leading to the formation of cytotoxic PARP-DNA complexes that obstruct DNA replication and transcription.

Quantitative Data: PARP-1 Inhibition by this compound Derivatives

| Compound | Target | IC50 | Cell Line | Reference |

| 5-Aminoisoquinoline (5-AIQ) | PARP-1 | Potent inhibitor (specific IC50 not provided in abstract) | Human cells | [1] |

| Parp1-IN-6 | PARP-1 | 0.48 µM | - | [3] |

| Reference Inhibitor | ||||

| Olaparib | PARP-1 | ~1-5 nM | Enzyme Assay | [4] |

Kinase Inhibition

The this compound scaffold has also been utilized in the development of inhibitors for various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5][6]

Quantitative Data: Kinase Inhibition by Isoquinoline (B145761) Derivatives

| Compound Class | Target Kinase | Potency | Reference |

| Aminoisoquinoline Derivatives | Raf kinases (e.g., BRAF V600E) | Potent inhibitors | [5] |

| 1H-pyrrolo[3,2-g]isoquinolines | Haspin kinase | Low nanomolar IC50 values | [7] |

| 6-substituted isoquinolin-1-amine | ROCK-I | - | [8] |

| 1-pyridylisoquinoline derivatives | PDE4 | Potent inhibitors | [9] |

Cytotoxicity in Cancer Cell Lines

The anticancer potential of this compound derivatives has been extensively evaluated in vitro against a panel of human cancer cell lines, most notably through the National Cancer Institute's NCI-60 screen.[10][11][12] This screening provides valuable data on the growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) of these compounds across a diverse range of cancer types.

One notable example is 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, which has shown significant and selective anticancer activity.[10][13]

Quantitative Data: Anticancer Activity of 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12 [10]

| Parameter | Average Value |

| lg GI50 | -5.18 |

| lg TGI | -4.1 |

| lg LC50 | > -4.0 |

Antimicrobial Activity

Several studies have highlighted the promising antimicrobial properties of this compound derivatives against a range of pathogenic bacteria.[14][15] These compounds have shown efficacy against both Gram-positive and, in some cases, Gram-negative bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Isoquinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 3h | B. subtilis | 0.10 ± 0.02 µM | [14] |

| E. coli | 0.13 ± 0.01 µM | [14] | |

| Compound 3i | E. coli | 0.11 ± 0.01 µM | [14] |

| C. viswanathii | 0.10 ± 0.05 µM | [14] | |

| Tricyclic Isoquinoline 8d | Staphylococcus aureus | 16 | [16] |

| Enterococcus faecium | 128 | [16] | |

| Tricyclic Isoquinoline 8f | Staphylococcus aureus | 32 | [16] |

| Streptococcus pneumoniae | 32 | [16] | |

| Enterococcus faecium | 64 | [16] | |

| Halogenated isoquinoline-5,8-dione (B3342986) analogues | Gram-negative bacteria | 4-32 | [17] |

Activity in Neurodegenerative Diseases

Intriguingly, isoquinoline derivatives have also been implicated in the context of neurodegenerative diseases, such as Parkinson's disease.[4][18] Some endogenous and exogenous isoquinolines are structurally similar to neurotoxins and can inhibit mitochondrial complex I, leading to neuronal cell death.[4][18] Conversely, other derivatives have been investigated as potential therapeutic agents for neurodegenerative conditions by targeting enzymes like monoamine oxidase (MAO) and cholinesterases.

Quantitative Data: Enzyme Inhibition Relevant to Neurodegenerative Diseases

| Compound | Target | IC50 (µM) |

| Analog 4g | MAO | 14.80 ± 5.45 |

| Analog 4d | MAO | 64.83 ± 4.20 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a robust platform for identifying and characterizing novel anticancer agents.

Protocol:

-

Cell Plating: Human tumor cell lines are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.

-

Time Zero (Tz) Plates: After 24 hours, two plates for each cell line are fixed with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition.

-

Drug Addition: The test compounds are added to the remaining plates at various concentrations. Initially, a single high dose (10⁻⁵ M) is used for screening. Compounds showing significant activity proceed to a five-dose screen.

-

Incubation: Plates are incubated for an additional 48 hours.

-

Cell Staining: The assay is terminated by fixing the cells with TCA. After washing, the cells are stained with Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

-

Measurement: Unbound dye is washed away, and the bound dye is solubilized. The absorbance is read on an automated plate reader.

-

Data Analysis: The percentage growth is calculated based on the absorbance of treated cells (Ti), control cells (C), and the time-zero reading (Tz). From this, the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) are determined.

PARP Trapping Assay (Chromatin Fractionation and Western Blot)

This assay quantifies the amount of PARP1 associated with DNA, a key indicator of PARP inhibitor efficacy.[5]

Protocol:

-

Cell Treatment: Cells are treated with the this compound derivative and a DNA damaging agent (e.g., MMS) to induce PARP1 recruitment to DNA.

-

Chromatin Fractionation: Cells are lysed, and subcellular protein fractionation is performed to separate the chromatin-bound proteins from soluble nuclear proteins.[5]

-

Protein Quantification: The protein concentration of the chromatin-bound fraction is determined using a BCA assay.

-

Western Blotting:

-

Equal amounts of protein from the chromatin-bound fraction are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against PARP1, followed by an HRP-conjugated secondary antibody.

-

A chromatin loading control, such as Histone H3, is also probed on the same membrane.

-

-

Detection and Analysis: The chemiluminescent signal is captured, and band intensities are quantified using densitometry software. The PARP1 signal is normalized to the Histone H3 signal to determine the relative amount of trapped PARP1.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[11][17]

Protocol:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Compound Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound and its derivatives.

Caption: PARP1 inhibition and trapping by this compound derivatives.

Caption: Experimental workflow for the NCI-60 cell line screen.

References

- 1. benchchem.com [benchchem.com]

- 2. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nmsgroup.it [nmsgroup.it]

- 4. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fujc.pp.ua [fujc.pp.ua]

- 7. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antimicrobial evaluation of amino sugar-based naphthoquinones and isoquinoline-5,8-diones and their halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dctd.cancer.gov [dctd.cancer.gov]

- 16. dctd.cancer.gov [dctd.cancer.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

1-Aminoisoquinoline Derivatives as Potential Antitumor Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the isoquinoline (B145761) nucleus has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2] This technical guide focuses on a specific and promising class of these compounds: 1-aminoisoquinoline derivatives. These molecules have demonstrated significant potential as antitumor agents, exhibiting cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest.[3][4]

This document provides a comprehensive overview of the current state of research on this compound derivatives as potential antitumor agents. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative cytotoxicity data, detailed experimental protocols for key biological assays, and a visual representation of the key signaling pathways involved in their anticancer activity. The information presented herein aims to facilitate further investigation and development of this promising class of compounds for cancer therapy.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical strategies. A common approach involves the construction of the isoquinoline core followed by the introduction of the amino group at the C1 position. The following is a representative, generalized synthetic scheme. For a specific example, the synthesis of 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline has been reported, highlighting a multi-step process to achieve the final active compound.[3]

General Synthetic Strategy:

A prevalent method for the synthesis of the isoquinoline scaffold is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamine. Subsequent modifications, such as amination at the C1 position, can then be performed to yield the desired this compound derivatives. The specific reagents and reaction conditions can be modified to produce a diverse library of analogs with varying substituents, allowing for the exploration of structure-activity relationships (SAR).

Quantitative Cytotoxicity Data

The antitumor activity of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of these compounds. The following tables summarize the IC50 values for various this compound derivatives from the literature.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indeno[1,2-c]isoquinoline | 3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline (AM6-36) | HL-60 (Leukemia) | 0.086 | [3] |

| Isoquinoline Derivative | B01002 | SKOV3 (Ovarian) | 7.65 (µg/mL) | [5] |

| Isoquinoline Derivative | C26001 | SKOV3 (Ovarian) | 11.68 (µg/mL) | [5] |

| Compound Class | Derivative | Cancer Cell Line | Growth Inhibition (%) at 10⁻⁵ M | Reference |

| 3-Aminoisoquinolin-1(2H)-one | 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 (Breast) | 89.28 | |

| 3-Aminoisoquinolin-1(2H)-one | 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MCF7 (Breast) | 73.38 | |

| 3-Aminoisoquinolin-1(2H)-one | Dimethylpyrazolyl derivative | A498 (Renal) | 103 | |

| 3-Aminoisoquinolin-1(2H)-one | Dimethylpyrazolyl derivative | SK-MEL-5 (Melanoma) | >70 | |

| 3-Aminoisoquinolin-1(2H)-one | Trimethylpyrazolyl derivative | SK-MEL-5 (Melanoma) | 112.06 | |

| 3-Aminoisoquinolin-1(2H)-one | Trimethylpyrazolyl derivative | A498 (Renal) | 74.4 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antitumor properties of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HL-60, A549, HCT-116)

-

96-well plates

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-